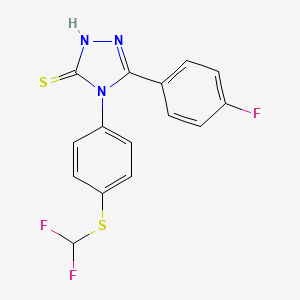

4-(4-((Difluoromethyl)thio)phenyl)-5-(4-fluorophenyl)-4h-1,2,4-triazole-3-thiol

Description

4-(4-((Difluoromethyl)thio)phenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a triazole-based compound characterized by a difluoromethylthio (-S-CF₂H) group at the 4-position of the phenyl ring and a 4-fluorophenyl substituent at the 5-position. This structural configuration confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the thiol (-SH) group at the 3-position allows for further functionalization, such as forming disulfide bonds or coordinating with metal ions .

Properties

IUPAC Name |

4-[4-(difluoromethylsulfanyl)phenyl]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3S2/c16-10-3-1-9(2-4-10)13-19-20-15(22)21(13)11-5-7-12(8-6-11)23-14(17)18/h1-8,14H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZFWASYWMLIGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)SC(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-((Difluoromethyl)thio)phenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (often referred to as DFMTPT) is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of DFMTPT, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Formula

DFMTPT features a triazole ring with substituents that include a difluoromethylthio group and a fluorophenyl group. This unique structure contributes to its biological activity.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : C14H11F2N3S

- Molecular Weight : 303.32 g/mol

Antimicrobial Properties

Research has indicated that 1,2,4-triazole derivatives exhibit significant antimicrobial activities. DFMTPT has been evaluated for its efficacy against various bacterial and fungal strains.

- Minimum Inhibitory Concentration (MIC) : DFMTPT showed promising results with MIC values ranging from 31.25 to 62.5 µg/mL against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 31.25 |

| S. aureus | 62.5 |

| P. aeruginosa | 31.25 |

| Candida albicans | 62.5 |

Anticancer Activity

DFMTPT's potential as an anticancer agent has also been explored. Studies have shown that derivatives of triazole compounds can exhibit selective cytotoxicity towards cancer cell lines.

- Cell Lines Tested :

- Melanoma (IGR39)

- Triple-negative breast cancer (MDA-MB-231)

- Pancreatic carcinoma (Panc-1)

In vitro studies demonstrated that DFMTPT derivatives were more cytotoxic against melanoma cells compared to other cancer types .

The mechanism by which DFMTPT exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways associated with microbial growth and cancer cell proliferation. The presence of the difluoromethylthio group enhances metabolic stability and may improve binding affinity to biological targets .

Study on Antimicrobial Activity

In a study conducted on various S-substituted derivatives of triazole-3-thiols, DFMTPT was noted for its broad-spectrum antimicrobial activity. The study highlighted the relationship between structural modifications and biological efficacy, emphasizing that the difluoromethylthio substitution significantly contributed to its antimicrobial potency .

Anticancer Evaluation

A recent evaluation of triazole derivatives indicated that those containing sulfur groups exhibited enhanced anticancer properties. DFMTPT's selectivity towards cancer cells was particularly notable in assays where it inhibited cell migration in metastatic models .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole-thiol derivatives exhibit significant variability in biological and physicochemical properties based on substituent patterns. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups : The difluoromethylthio group in the target compound enhances stability compared to methyl or methoxy substituents .

Physicochemical Properties

- Melting Points : Triazole-thiols with bulky substituents (e.g., naphthalenyloxy in 9d) exhibit higher melting points (>170°C) compared to alkylated derivatives (e.g., 70–80°C for 11d) . The target compound’s melting point is unreported but expected to be elevated due to aromatic stacking.

- Solubility : Fluorine atoms improve solubility in polar organic solvents (e.g., DMF, DMSO), as seen in crystallography studies () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.